Bis(4-isocyanatocyclohexyl)methane

Optical Materials UV Resistance Polyurethane Coatings

Bis(4-isocyanatocyclohexyl)methane (HMDI, CAS 5124-30-1) is the hydrogenated analog of MDI, eliminating UV-absorbing chromophores to provide inherent light stability and non-yellowing performance. Unlike aromatic isocyanates, HMDI-based polyurethanes achieve >92% transmittance and heat distortion temperatures ≥300°F at 264 psi, making them essential for transparent armor, aircraft canopies, and optical lenses. HMDI extends pot life over IPDI and yields finer dispersions with superior mechanicals in PUDs. Choose HMDI for high-performance clear coats, flexible transparent elastomers, and premium waterborne formulations.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 5124-30-1
Cat. No. B1208950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-isocyanatocyclohexyl)methane
CAS5124-30-1
Synonyms4,4'-diisocyanatodicyclohexylmethane
4,4-methylene biscyclohexyl diisocyanate
dicyclohexylmethane-4,4'-diisocyanate
HMDI cpd
Hylene W
methylene bis(4-cyclohexylisocyanate)
methylene bis(4-cyclohexylisocyanate), (trans-trans)-isome
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
InChIInChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
InChIKeyKORSJDCBLAPZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Soluble in acetone
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-isocyanatocyclohexyl)methane (HMDI) 5124-30-1: Technical Baseline and Procurement Profile


Bis(4-isocyanatocyclohexyl)methane (CAS 5124-30-1), commonly known as HMDI, H12MDI, or hydrogenated MDI, is a cycloaliphatic diisocyanate [1]. It exists as a clear, colorless to light-yellow liquid with a molecular weight of 262.4 g/mol and a vapor pressure of 0.001 mmHg at 25°C [2]. This compound is the hydrogenated analog of the aromatic diisocyanate MDI, a structural distinction that fundamentally alters its reactivity profile, light stability, and the properties of derived polyurethane materials [3].

Why Bis(4-isocyanatocyclohexyl)methane Cannot Be Replaced by Standard Aromatic Diisocyanates


Substituting Bis(4-isocyanatocyclohexyl)methane with a generic aromatic diisocyanate like MDI or TDI will result in a fundamentally different material with quantifiable performance deficits. The hydrogenation of the aromatic rings in HMDI eliminates UV-absorbing chromophores, imparting inherent light stability and resistance to yellowing that aromatic isocyanates lack [1]. Furthermore, the aliphatic nature of HMDI drastically reduces its reactivity, requiring specific catalyst systems and leading to a different balance of mechanical properties like flexibility and heat distortion, as detailed in the direct comparative studies below [2].

Quantified Differentiation of Bis(4-isocyanatocyclohexyl)methane: Head-to-Head Data vs. Key Comparators


Superior Optical Clarity and UV Resistance vs. Aromatic MDI

HMDI-based polyurethanes demonstrate significantly higher optical transmittance and resistance to UV-induced yellowing compared to those made with its aromatic analog, MDI. This is a direct consequence of the saturated cycloaliphatic structure, which lacks conjugated double bonds [1].

Optical Materials UV Resistance Polyurethane Coatings

Tailored Reactivity for Extended Pot Life vs. Isophorone Diisocyanate (IPDI) Systems

In elastomeric coating formulations, the choice of diisocyanate directly impacts the pot life of the mixed system. A comparative study showed that HMDI-based prepolymers can provide significantly longer working times compared to those based on the cycloaliphatic diisocyanate IPDI, due to its lower inherent reactivity [1].

Polyurethane Processing Pot Life Coatings

Improved Mechanical Property Balance vs. 1,4-Cyclohexane Diisocyanate (CHDI)

When compared to elastomers made from the rigid cycloaliphatic CHDI, HMDI-based polyurethanes offer a distinct set of mechanical and thermal properties. The H12MDI polymers were found to be more flexible and transparent elastomers with lower softening temperatures and tensile moduli [1].

Polyurethane Elastomers Mechanical Properties Flexibility

Finer Dispersion and Superior Mechanicals in Polyurethane Ionomers vs. IPDI

In the synthesis of segmented polyurethane ionomers from cycloaliphatic diisocyanates, the choice of H12MDI over IPDI leads to a finer dispersion and better overall mechanical properties in the resulting emulsion-cast films [1].

Polyurethane Dispersions Ionomers Mechanical Properties

Enhanced Heat Distortion Resistance for High-Performance Transparencies

Optically clear polyurethanes synthesized from HMDI can achieve exceptionally high heat distortion temperatures, a critical parameter for demanding transparency applications. Patented formulations demonstrate the ability to reach heat distortion temperatures of at least 300°F (149°C) at 264 psi [1].

Optical Materials Thermal Properties Impact Resistance

Mechanical Property Tuning in UV-Cured Acrylates vs. TDI and IPDI

In UV-curable polyurethane acrylate formulations, the choice of diisocyanate has a significant and quantifiable impact on the final film's mechanical behavior. A comparative study using the same diol (1,4-butane diol) showed that the glass transition temperature of the hard segment (Tgh) increased in the order of H12MDI > TDI > IPDI [1]. Conversely, ultimate elongation and elastic recovery increased in the opposite order: TDI > IPDI > H12MDI [1].

UV-Curable Coatings Polyurethane Acrylates Mechanical Properties

Validated Application Scenarios for Bis(4-isocyanatocyclohexyl)methane Based on Comparative Evidence


High-Clarity Optical Lenses, Glazing, and Transparent Armor

As demonstrated by its ability to produce polyurethanes with >92% transmittance and high heat distortion temperatures (≥300°F at 264 psi), HMDI is a superior monomer for optical applications [REFS-1, REFS-2]. This includes transparent armor, aircraft canopies, high-performance safety glazing, and optical lenses where clarity, UV resistance, and thermal stability are critical. Aromatic isocyanate-based materials are unsuitable here due to their inherent yellowing.

Premium Automotive and Industrial Clear Coats

The combination of superior light stability, resistance to yellowing, and an extended pot life relative to IPDI makes HMDI the preferred building block for high-end polyurethane clear coats [REFS-1, REFS-2]. This is critical for automotive OEM and refinish applications, as well as industrial coatings for outdoor structures, where long-term color retention and a wide application window are essential for quality and efficiency.

High-Performance Waterborne Polyurethane Dispersions (PUDs)

For formulators seeking to produce high-quality PUDs for coatings, adhesives, or synthetic leather, HMDI offers a key advantage. It provides finer dispersion and better mechanical properties in polyurethane ionomers compared to the commonly used cycloaliphatic alternative, IPDI [1]. This leads to more stable dispersions and superior film performance, justifying its use over other aliphatic isocyanates in premium PUD formulations.

Specialty Polyurethane Elastomers and Films

HMDI is the optimal choice when a balance of flexibility and transparency is required in a polyurethane elastomer or film. Direct comparison with the rigid cycloaliphatic CHDI shows HMDI produces significantly more flexible and transparent materials [1]. This makes it ideal for applications like medical films, flexible tubing, and transparent elastomeric components where both optical clarity and mechanical compliance are needed.

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